N-Cyclopropylpyrrolidine-2-carboxamide
Overview
Description
N-Cyclopropylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H14N2O . It is a hydrochloride salt with a molecular weight of 190.67 . The compound is typically stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as hardness, topography, and hydrophilicity can be important parameters in the evaluation of materials .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Smolobochkin et al. (2017) focused on the synthesis of 2-arylpyrrolidine-1-carboxamides, highlighting a novel approach involving acid-catalyzed cyclization. This process is beneficial due to its mild reaction conditions and the use of inexpensive solvents and catalysts, enabling the production of target compounds efficiently (Smolobochkin et al., 2017).
- Another synthesis-related study by Gazizov et al. (2015) reported on the acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with phenols. This method led to the creation of new N-alkyl-2-arylpyrrolidine-1-carboxamides, showcasing spontaneous solid-phase epimerization at room temperature. This approach is notable for its mild conditions and the avoidance of expensive reagents or catalysts (Gazizov et al., 2015).
Medical and Biological Applications
- In the realm of medical research, a 2009 study by Penning et al. explored cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which showed significant potency against PARP enzymes and in cellular assays. These findings are crucial for cancer treatment research (Penning et al., 2009).
- A study by Majo et al. (2013) synthesized and evaluated a specific IGF-1R inhibitor, showing its potential as a PET tracer for monitoring IGF-1R in cancer tissues. This research is significant for its potential applications in cancer diagnosis and treatment monitoring (Majo et al., 2013).
Pharmacological Applications
- The synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands was explored by Tran et al. (2008). The study aimed to understand the effects of cyclization on these ligands, finding that the 2R,3R-pyrrolidine isomer had the most potent affinity among the studied stereoisomers (Tran et al., 2008).
Safety and Hazards
properties
IUPAC Name |
N-cyclopropylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h6-7,9H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWHDEBHSXGQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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